Ethyl 2-aminoisonicotinate

Solid State Chemistry Process Chemistry Crystallization

Researchers requiring a regiospecific 2-amino-4-ester pyridine building block often encounter low-melting isomers (3-carboxylate mp 96-98°C) or liquid analogs incompatible with automated solid-phase synthesis. Ethyl 2-aminoisonicotinate (CAS 13362-30-6) resolves this: • Crystalline solid (mp 123.5-123.6°C) ensures accurate weighing for parallel synthesis. • Documented fragment hit: IC50 10.4 µM vs glutamine synthetase; favorable LogP 0.7 enables SAR optimization. • Forms near-planar Schiff base ligands for MOFs and coordination polymers. Supplied as ≥98% pure off-white powder. Ambient shipping; bulk quantities available.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 13362-30-6
Cat. No. B076661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminoisonicotinate
CAS13362-30-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)N
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3,(H2,9,10)
InChIKeyXVBZFXZNJAFCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Aminoisonicotinate Technical Overview


Ethyl 2-aminoisonicotinate (synonyms: Ethyl 2-aminopyridine-4-carboxylate, 2-Amino-isonicotinic acid ethyl ester) is a heterocyclic building block comprising a pyridine core with a 2-amino group and a 4-ethyl ester substituent [1]. It is characterized as an off-white powder with a melting point of 123.5-123.6°C and a molecular weight of 166.18 g/mol [2]. This compound functions as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials .

Ethyl 2-Aminoisonicotinate Substitution Risks


Substituting Ethyl 2-aminoisonicotinate with a generic 'aminopyridine ester' or a simple isonicotinate derivative is scientifically unsound due to critical differences in both physicochemical properties and synthetic utility. The specific 2-amino-4-ester regioisomeric pattern confers a unique solid-state form (off-white powder, mp 123.5-123.6°C) and a distinct reactivity profile that enables its use as a precursor for Schiff base ligands with planar geometries [1]. In contrast, close analogs like the 3-carboxylate regioisomer (mp 96-98°C) [2] or the non-aminated ethyl isonicotinate (liquid at room temperature) [3] exhibit drastically different physical handling characteristics and reaction outcomes. The following quantitative evidence demonstrates that performance in a specific synthetic or biological context is not transferable across this class.

Ethyl 2-Aminoisonicotinate Evidence Guide


Melting Point Differentiation

The melting point of Ethyl 2-aminoisonicotinate is 123.5-123.6°C , which is significantly higher than that of the 3-carboxylate regioisomer, Ethyl 2-aminopyridine-3-carboxylate (96-98°C) [1], but lower than that of the methyl ester analog, Methyl 2-aminoisonicotinate (146-148°C) . This intermediate melting point indicates a crystalline solid with distinct handling and purification properties compared to both the lower-melting regioisomer and the higher-melting methyl analog.

Solid State Chemistry Process Chemistry Crystallization

Purity and Analytical Benchmarking

Ethyl 2-aminoisonicotinate is commercially available with a purity specification of >98.0% (GC)(T) . This is comparable to the purity of the 3-carboxylate regioisomer , but superior to the non-aminated ethyl isonicotinate, which lacks a defined purity grade and is typically sold as a technical-grade liquid [1]. The availability of a well-defined, high-purity powder standard is a critical procurement advantage.

Quality Control Analytical Chemistry Procurement

Glutamine Synthetase Inhibition

Ethyl 2-aminoisonicotinate exhibits a measured IC50 of 10.4 µM against glutamine synthetase [1]. This places it in the low micromolar range, which is a biologically relevant potency for an unoptimized fragment or intermediate. For context, known potent glutamine synthetase inhibitors achieve IC50 values in the nanomolar range (e.g., Compound 37: 0.049 µM) [2]. While less potent than optimized inhibitors, this activity profile suggests utility as a starting point for structure-activity relationship (SAR) studies, particularly when compared to structurally related analogs that may lack this specific activity.

Enzyme Inhibition Target Engagement Medicinal Chemistry

Planar Schiff Base Ligand Formation

Ethyl 2-aminoisonicotinate reacts with aldehydes to form Schiff base ligands that adopt a nearly planar geometry, with dihedral angles between hydroxyphenyl and ethoxypyridyl moieties connected by an azomethine bridge [1]. This planarity facilitates robust π–π stacking and hydrogen bonding, which are essential for crystal packing stabilization and potential biological interactions [1]. In contrast, substitution at the 3-position (e.g., Ethyl 2-aminopyridine-3-carboxylate) would introduce steric hindrance and disrupt the planarity required for effective π-stacking [2].

Coordination Chemistry Crystal Engineering Ligand Design

LogP and Hydrogen Bonding Profile

Ethyl 2-aminoisonicotinate has a computed XLogP3 value of 0.7, a hydrogen bond donor count of 1, and an acceptor count of 4 [1]. This profile is indicative of moderate lipophilicity and good potential for passive membrane permeability. In comparison, the corresponding free acid, 2-Aminoisonicotinic acid, is more polar (XLogP3 = -0.2) and has a higher hydrogen bond donor count (2) [2], which can limit its passive diffusion and bioavailability.

Druglikeness Physicochemical Profiling ADME

Monoazo Disperse Dye Synthesis

Ethyl 2-aminoisonicotinate has been successfully employed in the synthesis of monoazo disperse dyes [1]. This application demonstrates the compound's ability to undergo diazotization and subsequent coupling reactions. While no direct comparative yield data is available in the public domain, this reactivity profile is a direct consequence of the 2-amino group, which is essential for diazotization. Analogs lacking this primary amine group, such as simple ethyl isonicotinate, are unreactive in this transformation [2].

Dye Chemistry Organic Synthesis Diazotization

Ethyl 2-Aminoisonicotinate Applications


Fragment-Based Glutamine Synthetase Inhibitors

The measured IC50 of 10.4 µM against glutamine synthetase [1] positions this compound as a viable fragment hit for structure-activity relationship (SAR) campaigns. Its favorable LogP (0.7) and hydrogen bonding profile [2] make it a suitable starting point for optimization toward more potent inhibitors. This scenario is particularly relevant for projects targeting bacterial infections or metabolic diseases where glutamine metabolism is implicated.

Planar Schiff Base MOF Ligands

The compound's ability to form nearly planar Schiff base ligands upon condensation with aldehydes [3] is a key differentiator. This planarity enables strong π–π stacking and is crucial for the rational design of metal-organic frameworks (MOFs) and coordination polymers. The 2-aminoisonicotinate core itself is a known ligand for constructing MOFs with sensing capabilities [4].

Monoazo Disperse Dye Precursor

The documented use of Ethyl 2-aminoisonicotinate in the synthesis of monoazo disperse dyes [5] validates its utility in dye chemistry. This application leverages the primary amine for diazotization and the ester group for further functionalization, enabling the creation of novel dyes with tailored properties.

Solid-Phase Synthesis Intermediate

With a melting point of 123.5-123.6°C and an off-white powder form , this compound is a convenient, crystalline intermediate for solid-phase synthesis, automated parallel synthesis, and reactions requiring precise weighing and handling. Its physical state is superior to low-melting regioisomers or liquid analogs for these applications.

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